Methyl 5-Bromopyrimidine-2-carboxylate

Palladium-catalyzed cross-coupling Oxidative addition kinetics Halogen reactivity

Methyl 5-bromopyrimidine-2-carboxylate (CAS 89581-38-4) is a halogenated pyrimidine building block bearing a bromine atom at the 5-position and a methyl ester at the 2-position of the electron-deficient pyrimidine ring. With a molecular formula of C₆H₅BrN₂O₂, a molecular weight of 217.02 g·mol⁻¹, a well-defined melting point of 149 °C, and a predicted conjugate acid pKa of −2.81, this white-to-light-yellow crystalline solid is supplied at ≥98% purity (GC).

Molecular Formula C6H5BrN2O2
Molecular Weight 217.022
CAS No. 89581-38-4
Cat. No. B570044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-Bromopyrimidine-2-carboxylate
CAS89581-38-4
SynonymsMethyl 5-Bromopyrimidine-2-carboxylate
Molecular FormulaC6H5BrN2O2
Molecular Weight217.022
Structural Identifiers
SMILESCOC(=O)C1=NC=C(C=N1)Br
InChIInChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3
InChIKeyXILAKTMDKMVJQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-Bromopyrimidine-2-carboxylate (CAS 89581-38-4): A Dual-Reactive Heterocyclic Intermediate for Kinase-Targeted and CNS Drug Discovery


Methyl 5-bromopyrimidine-2-carboxylate (CAS 89581-38-4) is a halogenated pyrimidine building block bearing a bromine atom at the 5-position and a methyl ester at the 2-position of the electron-deficient pyrimidine ring [1]. With a molecular formula of C₆H₅BrN₂O₂, a molecular weight of 217.02 g·mol⁻¹, a well-defined melting point of 149 °C, and a predicted conjugate acid pKa of −2.81, this white-to-light-yellow crystalline solid is supplied at ≥98% purity (GC) . The compound's value proposition lies in its orthogonal reactivity: the C–Br bond enables palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), while the methyl ester permits hydrolysis to the carboxylic acid or direct amidation, establishing it as a preferred intermediate for constructing 2,5-disubstituted pyrimidine scaffolds relevant to kinase inhibitor programs and metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulator (PAM) research .

Why In-Class Pyrimidine-2-carboxylate Analogs Cannot Substitute for Methyl 5-Bromopyrimidine-2-carboxylate in Cross-Coupling Cascades and Receptor-Targeted Synthesis


Although the pyrimidine-2-carboxylate scaffold is widely represented in commercial building-block catalogs, attempts to replace Methyl 5-bromopyrimidine-2-carboxylate with a close analog introduce one or more critical failures that cascade through multi-step synthetic sequences and biological screening outcomes. The non-halogenated parent, Methyl pyrimidine-2-carboxylate, entirely lacks the requisite C–X handle for palladium-mediated oxidative addition, precluding its use in any cross-coupling-based diversification strategy . The 5-chloro congener, while mechanistically competent, undergoes oxidative addition approximately one order of magnitude more slowly due to the higher C–Cl bond dissociation energy (1191 cm⁻¹ vs. 1165 cm⁻¹ for C–Br), resulting in reduced yields under identical catalyst-loading conditions [1]. The regioisomer Methyl 2-bromopyrimidine-5-carboxylate places the halogen at a position with differing electronic character (predicted pKa −3.27 vs. −2.81), altering the chemoselectivity of sequential functionalization and leading to divergent biological target engagement . Ester homologs (ethyl, tert-butyl) introduce steric penalties during hydrolysis or amidation that slow reaction rates, while altering the melting point sufficiently to complicate solid-phase handling and automated compound-management workflows [2]. The quantitative evidence below isolates exactly where these differences become experimentally consequential.

Quantitative Comparator Evidence for Methyl 5-Bromopyrimidine-2-carboxylate: Cross-Coupling Reactivity, Hydrolysis Kinetics, Solid-Phase Handling, and Electronic Differentiation


C–Br vs. C–Cl Oxidative Addition Rate: Faster Palladium Insertion Translates to Higher Cross-Coupling Yields Under Mild Conditions

Quantum mechanical calculations and experimental competition kinetics demonstrate that the C–Br bond in 5-bromopyrimidines is intrinsically more reactive toward Pd(0) oxidative addition than the corresponding C–Cl bond. The C–Br stretching frequency (1165 cm⁻¹) is lower than that of C–Cl (1191 cm⁻¹), consistent with a weaker bond that undergoes oxidative addition more readily [1]. This class-level difference is conserved across pyrimidine substrates: for 5-bromo-2,4-dichloropyrimidine, the C-5 bromide site reacts preferentially over the C-2 and C-4 chlorides, enabling chemo-selective sequential coupling . Consequently, Methyl 5-bromopyrimidine-2-carboxylate participates in Suzuki–Miyaura coupling under milder conditions (lower temperature, shorter time, lower catalyst loading) than Methyl 5-chloropyrimidine-2-carboxylate, translating to higher isolated yields for a given catalyst system. In a representative synthesis, Methyl 5-bromopyrimidine-2-carboxylate was converted via Suzuki coupling to Methyl 5-(tert-butoxycarbonylamino)pyrimidine-2-carboxylate in 60.8% yield , whereas analogous chloropyrimidine substrates typically require elevated temperatures (≥100 °C) and extended reaction times to achieve comparable conversion.

Palladium-catalyzed cross-coupling Oxidative addition kinetics Halogen reactivity

Methyl Ester vs. Ethyl Ester Hydrolysis Rate: Sterically Unhindered Methoxy Group Provides Faster Saponification Kinetics

Systematic kinetic studies of alkaline ester hydrolysis have established that the steric bulk of the alkoxy group is the dominant factor governing saponification rate. Methyl esters consistently hydrolyze faster than their ethyl homologs under identical basic conditions (KOH/MeOH, ambient temperature), and the rate differential widens further when comparing methyl to tert-butyl esters, where the tertiary alkyl group imposes severe steric hindrance to nucleophilic attack at the carbonyl carbon [1]. Consequently, Methyl 5-bromopyrimidine-2-carboxylate (melting point 149 °C) can be cleanly converted to 5-bromopyrimidine-2-carboxylic acid (pKa 2.85) under mild saponification conditions (NaOH or LiOH, aqueous methanol, room temperature) without degradation of the C–Br bond . In contrast, Ethyl 5-bromopyrimidine-2-carboxylate (melting point 91–95 °C) requires longer reaction times or elevated temperatures to achieve equivalent conversion, increasing the risk of competing nucleophilic aromatic substitution at the bromide position. tert-Butyl 5-bromopyrimidine-2-carboxylate requires acidic deprotection (TFA) rather than saponification, adding a deprotection step and preventing one-pot hydrolysis–amidation sequences.

Ester hydrolysis Steric effects Reaction rate

Solid-Phase Handling and Automated Compound Management: Melting Point Advantage Over the Ethyl Ester Analog

The melting point of a building block directly impacts its ease of weighing, dispensing, and storage in automated compound-management systems. Methyl 5-bromopyrimidine-2-carboxylate exhibits a sharp, well-defined melting point of 149 °C , classifying it as a high-melting, room-temperature-stable solid that is straightforward to handle as a free-flowing crystalline powder under ambient conditions (recommended storage: inert atmosphere, room temperature, <15 °C for long-term stability) . In contrast, Ethyl 5-bromopyrimidine-2-carboxylate melts at 91–95 °C , a borderline range that can cause softening, clumping, or partial melting during shipment and storage in warm climates or in automated liquid-handling platforms that generate localized heating. The 54–58 °C higher melting point of the methyl ester translates to a wider safe-handling window, reduced risk of hygroscopicity-induced degradation, and better compatibility with long-term solid-dispensing workflows without the need for refrigerated storage.

Solid-phase handling Melting point Compound management

Electronic Differentiation via Predicted pKa: Regioisomeric Bromine Placement Alters Pyrimidine Ring Basicity

The position of the bromine substituent on the pyrimidine ring modulates the electron density at the ring nitrogen atoms, which in turn affects hydrogen-bonding capacity, metal-coordination behavior, and protonation state under physiological or catalytic conditions. Methyl 5-bromopyrimidine-2-carboxylate (bromine at C-5) has a predicted conjugate acid pKa of −2.81 ± 0.22 , whereas its regioisomer Methyl 2-bromopyrimidine-5-carboxylate (bromine at C-2) exhibits a more acidic predicted pKa of −3.27 ± 0.22 . The 0.46 pKa unit difference, while modest, reflects the distinct electronic environments created by bromine substitution at the 5- versus 2-position of the pyrimidine ring. The 5-bromo isomer places the electron-withdrawing bromine in conjugation with both ring nitrogens (meta/para relationship), whereas the 2-bromo isomer has the halogen directly attached to the carbon bearing the ester group, creating a different polarization pattern that influences regioselectivity in subsequent nucleophilic aromatic substitution or metal-catalyzed functionalization reactions.

pKa prediction Electronic effects Regioisomer differentiation

Validated Application in mGlu5 PAM Research: A Scaffold with Documented CNS Drug-Discovery Pedigree

Methyl 5-bromopyrimidine-2-carboxylate has been explicitly cited as a key intermediate in the synthesis and structure–activity relationship (SAR) exploration of metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs), a target class with therapeutic relevance for schizophrenia, cognitive dysfunction, Fragile X syndrome, and other neurological disorders . In this context, the 5-bromopyrimidine-2-carboxylate scaffold serves as a versatile core for introducing diverse aryl, heteroaryl, and amine substituents at the 5-position via cross-coupling, while retaining the 2-carboxylate moiety for further elaboration or for engaging key hydrogen-bonding interactions within the mGlu5 allosteric binding pocket. The documented use of this precise scaffold in mGlu5 PAM programs—with some derivatives achieving low-nanomolar potency (e.g., Ki = 13 nM and EC₅₀ = 29 nM for related pyrimidine-based mGlu5 PAMs) [1]—establishes a proven application trajectory that distinguishes it from non-brominated or regioisomeric analogs lacking the same receptor-engagement geometry.

Metabotropic glutamate receptor 5 Positive allosteric modulator CNS drug discovery

Coordination Chemistry: 5-Bromopyrimidine-2-carboxylate as a Bifunctional Ligand for Metal-Organic Architectures

The 5-bromopyrimidine-2-carboxylate anion (Br2-pmc) has been employed as a ligand in the synthesis of structurally characterized cadmium(II) coordination polymers, where it bridges metal centers through both the carboxylate oxygen and the pyrimidine nitrogen atoms [1]. Single-crystal X-ray diffraction studies have confirmed that the 5-bromo substituent does not participate directly in metal coordination but instead occupies the peripheral space of the coordination polymer, influencing packing dimensionality through halogen–halogen and halogen–π interactions. The availability of the free carboxylic acid (5-bromopyrimidine-2-carboxylic acid, CAS 37131-87-6, pKa 2.85) as a direct hydrolysis product of the methyl ester enables in situ deprotonation and metal coordination without requiring a separate ligand-synthesis step . This distinguishes the methyl ester from the tert-butyl ester, which requires strongly acidic deprotection conditions that are incompatible with many metal ions.

Coordination polymers Crystallography Metal-organic frameworks

High-Impact Procurement Scenarios for Methyl 5-Bromopyrimidine-2-carboxylate: Where Comparator Advantages Translate to Workflow Value


Medicinal Chemistry: Kinase Inhibitor and CNS PAM Scaffold Diversification via Parallel Suzuki Coupling

Medicinal chemistry teams synthesizing focused libraries of 2,5-disubstituted pyrimidines for kinase inhibitor or mGlu5 PAM programs should procure Methyl 5-bromopyrimidine-2-carboxylate as the core building block because: (i) the C-5 bromide undergoes rapid Pd-catalyzed oxidative addition under mild, parallel-synthesis-compatible conditions (room temperature to 60 °C) that preserve the methyl ester [1]; (ii) the methyl ester can be subsequently hydrolyzed to the carboxylic acid for amide coupling or retained as a metabolically stable ester prodrug moiety; and (iii) the compound's crystalline, high-melting (149 °C) solid form ensures accurate automated dispensing across 96- or 384-well plate formats without clogging or caking issues that plague lower-melting analogs . The documented use of this scaffold in mGlu5 PAM research provides direct precedent for CNS target engagement .

Process Chemistry: Scalable Synthesis of 5-Arylpyrimidine-2-carboxylic Acid Intermediates

Process chemists developing scalable routes to 5-arylpyrimidine-2-carboxylic acid derivatives should prefer the methyl ester over the ethyl or tert-butyl ester because: (i) methyl ester saponification proceeds quantitatively under mild alkaline conditions (NaOH, MeOH/H₂O, 20–25 °C) without bromide displacement [1]; (ii) the hydrolysis by-product (methanol) is readily removed by distillation, simplifying work-up relative to the ethanol by-product from the ethyl ester; and (iii) the 60.8% isolated yield reported for a representative Suzuki coupling demonstrates gram-scale viability . The tert-butyl ester requires a separate acidic deprotection step (TFA/CH₂Cl₂), adding unit operations and waste streams that are undesirable at scale.

Materials Science: Synthesis of Halogen-Enriched Coordination Polymers for Crystallographic Studies

Crystallographers and materials chemists designing coordination polymers or MOFs for X-ray diffraction studies should select the 5-bromopyrimidine-2-carboxylate ligand system because: (i) the bromine atom serves as an intrinsic anomalous scatterer (f' and f'' terms) for single-crystal or powder XRD phasing, eliminating the need for heavy-atom soaking or co-crystallization [1]; (ii) the methyl ester precursor can be hydrolyzed to the free carboxylic acid in situ under the hydrothermal or solvothermal conditions typical of coordination-polymer synthesis; and (iii) the bifunctional coordination mode (carboxylate O-donor + pyrimidine N-donor) has been structurally authenticated in Cd(II) and Ln(III) systems, providing a validated synthetic protocol . The non-halogenated pyrimidine-2-carboxylate ligand cannot provide equivalent anomalous scattering power.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 5-Bromopyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.